4,6-Dimethyl-2-propyl-1,3-dioxane
Description
4,6-Dimethyl-2-propyl-1,3-dioxane is a six-membered cyclic ether (dioxane) derivative with methyl groups at positions 4 and 6 and a propyl substituent at position 2. Its molecular formula is C₉H₁₆O₂, distinguishing it from simpler dioxanes like 1,3-dioxane (C₄H₈O₂). The compound’s stereoelectronic properties are influenced by the steric bulk of the propyl group and the electron-donating methyl substituents.
Properties
CAS No. |
5406-35-9 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4,6-dimethyl-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-4-5-9-10-7(2)6-8(3)11-9/h7-9H,4-6H2,1-3H3 |
InChI Key |
GAWNSZTYJBHWGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OC(CC(O1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-propyl-1,3-dioxane typically involves the condensation of a carbonyl compound with a diol. One common method is the reaction of a ketone or aldehyde with 1,3-propanediol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a catalytic amount of p-toluenesulfonic acid, which facilitates the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the use of zeolites or other solid acid catalysts can provide a more environmentally friendly and sustainable approach to industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-propyl-1,3-dioxane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: H₂/Ni, H₂/Pd, NaBH₄, LiAlH₄
Substitution: Alkyl halides, acyl chlorides, nucleophiles like RLi, RMgX
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted dioxanes .
Scientific Research Applications
Mechanism of Action
The mechanism by which 4,6-Dimethyl-2-propyl-1,3-dioxane exerts its effects depends on the specific reaction or applicationThe presence of methyl and propyl groups can affect the compound’s stability and reactivity, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Physical and Thermodynamic Properties
Key thermodynamic data for 1,3-dioxane derivatives are summarized below, based on vaporization and fusion enthalpies from :
Key Observations :
- The propyl substituent in this compound increases molecular weight and steric bulk compared to ethyl or methyl analogs, leading to higher estimated vaporization enthalpy (48–50 kJ/mol) than 4-ethyl-1,3-dioxane (39.3 kJ/mol) .
- Fusion enthalpy is expected to exceed that of 2,2-dimethyl-1,3-dioxane (12.1 kJ/mol) due to enhanced crystal packing from the propyl group .
Reactivity in Copolymerization
highlights that substituents at the 4- and 6-positions of 2-methylene-1,3-dioxane derivatives significantly enhance copolymerization reactivity. For example:
Implications for this compound :
- The methyl groups at positions 4 and 6 may increase electron density at the ring oxygen atoms, enhancing nucleophilic reactivity in ring-opening polymerizations.
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